molecular formula C12H9FN2OS B6486372 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 1251623-60-5

6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B6486372
CAS No.: 1251623-60-5
M. Wt: 248.28 g/mol
InChI Key: MHZSRFSCPINHSZ-UHFFFAOYSA-N
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Description

6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine is a synthetic small molecule belonging to the 1,3-benzothiazole class of heterocyclic compounds, which are characterized by a benzene ring fused with a thiazole ring. This specific derivative is functionalized with a fluorine atom at the 6-position of the benzothiazole ring and a furan-2-ylmethyl amine group at the 2-position. The structure is of significant interest in medicinal chemistry research due to the established pharmacological profile of the benzothiazole scaffold. Benzothiazole derivatives are extensively investigated for their diverse biological activities. Notably, structurally similar compounds have demonstrated potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, with some analogs showing efficacy comparable to standard drugs like ampicillin . Recent studies on novel benzothiazol-2-yl acetamide derivatives have confirmed that this chemical framework can yield compounds with excellent antibacterial and antifungal potential , with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against certain bacterial strains . Furthermore, related 1,3-benzothiazol-2-yl benzamides have been synthesized and evaluated for their central nervous system (CNS) activity, showing promising anticonvulsant activity in models like the MES and scPTZ screens without exhibiting neurotoxicity . The mechanism of action for benzothiazole derivatives is often multi-targeted and can include interaction with critical bacterial enzymes such as DNA gyrase , as well as modulation of neuronal excitability pathways in the CNS . The incorporation of a fluorine atom is a common strategy in drug design to influence a compound's pharmacokinetics, metabolic stability, and membrane permeability. This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-fluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZSRFSCPINHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a furan-2-ylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzothiazole ring or the furan ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the furan ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Potassium carbonate, furan-2-ylmethyl halide, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole or furan derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine would depend on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the furan ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiazol-2-amine scaffold is versatile, with modifications at positions 6 (benzothiazole ring) and N-2 (amine side chain) significantly altering biological activity and physicochemical properties. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Formula Key Properties/Activities References
Target Compound 6-Fluoro, N-(furan-2-ylmethyl) C₁₁H₉FN₂OS Enhanced solubility; potential antifungal/antimicrobial activity (predicted)
N-(2-Furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine 6-Methylthio, N-(furan-2-ylmethyl) C₁₂H₁₂N₂OS₂ Higher lipophilicity (logP: 2.75); possible kinase inhibition
6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (BT16) 6-Chloro, complex dihydrothiazole side chain C₂₂H₁₅ClN₄O₂S₂ Anticancer activity (in vitro); mp 279–281°C; IR peaks for C-Cl and C=N
6-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 6-Fluoro, N-(pyridin-2-ylmethyl) C₁₂H₁₀FN₃S Improved binding to CNS targets (e.g., serotonin receptors)
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine 6-Ethyl, N-benzyl C₁₆H₁₆N₂S Lower polarity; potential agrochemical applications

Physicochemical and Spectral Comparisons

  • Melting Points : The target compound’s melting point is uncharacterized in the provided literature. However, analogues like BT16 (mp 279–281°C) and 6-methoxy-1,3-benzothiazol-2-amine (mp ~200°C) suggest that fluorine’s electron-withdrawing nature may lower melting points compared to chloro or methoxy substituents .
  • Spectral Data :
    • IR : Fluorine in the target compound reduces C-F stretching vibrations (~1100 cm⁻¹), distinct from C-Cl (693 cm⁻¹ in BT16) or C-S (1340 cm⁻¹ in methylthio analogues) .
    • NMR : The furan-2-ylmethyl group introduces characteristic proton signals at δ 6.3–7.5 ppm (furan protons) and δ 4.3–4.5 ppm (CH₂ linkage), differentiating it from pyridinyl or benzyl derivatives .

Biological Activity

6-Fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that combines a benzothiazole core with a furan ring and a fluorine atom. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. The combination of these features may enhance its lipophilicity and metabolic stability, which are critical for pharmacological applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Benzothiazole Core A bicyclic structure known for diverse biological activities.
Fluorine Atom Enhances lipophilicity and metabolic stability.
Furan Ring May participate in various chemical reactions and biological interactions.

Biological Activities

Research indicates that compounds containing benzothiazole and furan moieties exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : The benzothiazole scaffold is known for its effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of the furan ring may contribute to the modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Studies :
    • A study on benzothiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .
  • Anticancer Activity :
    • Research on related benzothiazole compounds showed promising results in inhibiting the proliferation of cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Neuroprotective Effects :
    • Compounds with similar structures have been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. They exhibited the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core :
    • Synthesized through cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Fluorination :
    • Introduction of the fluorine atom via electrophilic fluorination using reagents like Selectfluor.
  • Furan Attachment :
    • Nucleophilic substitution where the benzothiazole derivative reacts with a furan derivative in the presence of a base .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine?

  • Methodology : The synthesis typically involves nucleophilic substitution at the 2-position of the benzothiazole ring. For example:

Fluorination : Introduce fluorine at the 6-position via electrophilic substitution (e.g., using Selectfluor® or F₂ gas under controlled conditions) .

Amine Functionalization : React the 2-amine group of 6-fluoro-1,3-benzothiazol-2-amine with furfuryl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Critical Parameters : Optimize reaction time (8–12 hrs) and stoichiometry (1:1.2 molar ratio of benzothiazole to furfuryl bromide) to minimize side products like disubstituted amines .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :
  • Benzothiazole protons: δ 7.2–8.1 ppm (multiplet for aromatic H).
  • Furan methylene (-CH₂-): δ 4.5–4.8 ppm (singlet).
  • Furan protons: δ 6.3–7.4 ppm (split into doublets for α- and β-positions) .
  • ¹⁹F NMR : Single peak near δ -110 ppm (C6-F) .
    • Mass Spectrometry (MS) : Expect [M+H]⁺ at m/z 263.05 (C₁₁H₉FN₂OS requires 263.04) .

Q. What are the preliminary biological screening methods for this compound?

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Compare with fluorobenzothiazole analogs (e.g., IC₅₀ ~3.4 µM for HDAC3 inhibition in related compounds) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Fluorine substitution often enhances membrane permeability .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of the furan-methylamine substituent?

  • Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The furan ring’s electron-rich nature may direct electrophilic attacks to the α-position .
  • Simulate reaction pathways for hydrolysis or oxidation (e.g., furan ring opening under acidic conditions) .
    • Molecular Docking : Model interactions with biological targets (e.g., HDAC enzymes) to rationalize observed IC₅₀ values .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers in the furan-methylamine group. Restricted rotation may split peaks at lower temperatures .
  • X-ray Crystallography : Confirm solid-state structure (e.g., dihedral angles between benzothiazole and furan rings). Example: Similar compounds show ~100° torsion angles, reducing conjugation .

Q. How does the fluorine substituent influence the compound’s electronic and biological properties?

  • Electronic Effects :

  • Fluorine’s electronegativity increases the benzothiazole ring’s electron deficiency, enhancing reactivity in SNAr reactions .
  • Hammett σₚ value (~0.06) suggests moderate meta-directing effects .
    • Biological Impact : Fluorine improves metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., HDACs) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Mitigate disubstitution by using excess benzothiazole (1:1.5 ratio) and slow addition of furfuryl bromide .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

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